3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
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Overview
Description
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol This compound is characterized by its unique structure, which includes a bromine atom and an imidazo-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo-oxazine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine: Similar in structure but with the bromine atom at a different position.
3-chloro-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJHAKWQBRSVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505641-47-3 |
Source
|
Record name | 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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